Methyl 2,3-O-isopropylidene-alpha-D-mannopyranoside
Overview
Description
Methyl 2,3-O-isopropylidene-alpha-D-mannopyranoside, commonly known as MIM, is a synthetic carbohydrate molecule that has been extensively studied for its applications in various scientific research fields. MIM is a derivative of mannose, a simple sugar that is found in many natural sources.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Methyl-2,3-O-isopropylidene-a-D-mannopyranoside:
Synthesis of Glycosides and Glycoconjugates
This compound is used in the synthesis of various glycosides and glycoconjugates, which are essential in studying carbohydrate-based interactions in biological systems .
Development of Drugs for Glycosylation-Related Diseases
It serves as a starting material for developing drugs targeting diseases related to glycosylation, such as cancer and diabetes .
Masking Agent in Biomedical Research
The compound is employed as a masking agent for drugs, enhancing their therapeutic effectiveness and reducing off-target side effects .
Building Block for Carbohydrate Synthesis
It is used as a building block for synthesizing various carbohydrates, crucial in biomedical research and drug development .
Sugar Carbonate Preparation
Methyl-2,3-O-isopropylidene-a-D-mannopyranoside is involved in preparing sugar carbonates by condensing the cis-glycol system of carbohydrates with phosgene or chloroformic ester .
Intermediates for Fine Chemicals
The compound is utilized in manufacturing intermediates for fine chemicals, playing a significant role in industrial applications .
Mechanism of Action
Target of Action
Methyl-2,3-O-isopropylidene-a-D-mannopyranoside is primarily used as a building block in the synthesis of mannose-containing derivatives
Mode of Action
The compound does not interact with biological targets in the traditional sense. Instead, it undergoes chemical reactions to form more complex structures. For instance, it can be used in the direct 2,3-O-isopropylidenation of α-D-mannopyranosides .
Biochemical Pathways
The mannose-containing derivatives that it helps synthesize can be involved in various biological processes .
Result of Action
The primary result of the action of Methyl-2,3-O-isopropylidene-a-D-mannopyranoside is the formation of mannose-containing derivatives . These derivatives can then participate in various biological processes depending on their specific structures.
properties
IUPAC Name |
(3aS,4S,6R,7R,7aS)-6-(hydroxymethyl)-4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-10(2)15-7-6(12)5(4-11)14-9(13-3)8(7)16-10/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCSDARMWTYPFT-DFTQBPQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC(C2O1)OC)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O1)OC)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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